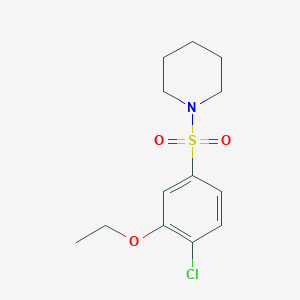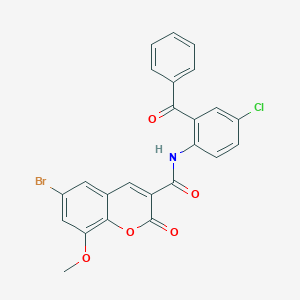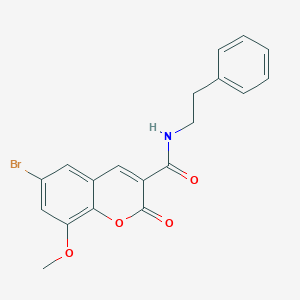
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide, also known as DCMX, is a sulfonamide compound that has been widely used in scientific research. It has been found to have various applications in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.
Wirkmechanismus
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide acts as a competitive antagonist of the TRPV1 ion channel. It binds to the channel and blocks the flow of ions through it, thereby reducing its activity. This leads to a decrease in the perception of pain and inflammation, which makes it a potential therapeutic target for the treatment of these conditions.
Biochemical and Physiological Effects
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide in lab experiments is its selectivity for the TRPV1 ion channel. This allows researchers to study the role of this channel in pain and inflammation without affecting other ion channels. However, one limitation of using 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide is its relatively low potency compared to other TRPV1 antagonists. This can make it difficult to achieve complete inhibition of the channel in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide in scientific research. One potential application is in the development of new drugs for the treatment of pain and inflammation. 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide could be used as a starting point for the design of more potent and selective TRPV1 antagonists. Another future direction is in the study of other ion channels and receptors that may be targeted by 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide. This could lead to the discovery of new therapeutic targets for the treatment of various diseases and conditions.
Conclusion
In conclusion, 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide is a valuable research tool that has been widely used in the study of ion channels and their role in pain and inflammation. Its unique properties and mechanism of action make it a valuable tool for scientific research. While there are some limitations to its use, 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide has the potential to lead to the development of new drugs and the discovery of new therapeutic targets.
Synthesemethoden
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide can be synthesized by reacting 2,4-dichlorobenzenesulfonyl chloride with cyclohexylamine and ethylamine in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide has been widely used as a research tool in various fields of science. It has been found to be particularly useful in the study of ion channels, which are important targets for drug discovery. 2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide has been shown to selectively block the activity of the TRPV1 ion channel, which is involved in pain perception and inflammation. This makes it a valuable tool for studying the role of TRPV1 in these processes.
Eigenschaften
Produktname |
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C15H21Cl2NO2S |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
2,4-dichloro-N-cyclohexyl-N-ethyl-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H21Cl2NO2S/c1-3-18(12-7-5-4-6-8-12)21(19,20)15-9-11(2)13(16)10-14(15)17/h9-10,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
PSAOODWEVDPDGD-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl |
Kanonische SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)







![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
